what are the physical and chemical properties of 2-(Difluoromethyl)nicotinonitrile
what are the physical and chemical properties of 2-(Difluoromethyl)nicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)nicotinonitrile and Its Isomers
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Difluoromethyl)nicotinonitrile and its structural isomers. As a fluorinated pyridine derivative, this class of compounds represents a significant building block in modern medicinal chemistry and materials science. The introduction of a difluoromethyl (CF₂H) group can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on physicochemical characteristics, spectral analysis, chemical reactivity, and safe handling protocols. The information is synthesized from publicly available safety data sheets, chemical databases, and scientific literature to ensure technical accuracy and practical relevance.
Introduction to Fluorinated Nicotinonitriles
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary pharmaceutical and agrochemical research.[1] The difluoromethyl group, in particular, serves as a bioisostere for hydroxyl, thiol, or amine functionalities, offering a unique combination of steric and electronic properties that can enhance metabolic stability and membrane permeability. Nicotinonitrile, a pyridine ring bearing a nitrile group, is a versatile scaffold. The combination of these two moieties in molecules like 2-(Difluoromethyl)nicotinonitrile results in a high-value intermediate for synthesizing more complex, biologically active compounds. This guide focuses on the isomers of (difluoromethyl)nicotinonitrile, providing foundational data essential for their application in research and development.
Physicochemical Properties
The physical properties of (difluoromethyl)nicotinonitrile can vary slightly depending on the substitution pattern on the pyridine ring. Data for several commercially available isomers are summarized below.
| Property | 6-(Difluoromethyl)nicotinonitrile | 5-(Difluoromethyl)nicotinonitrile | 2-(Difluoromethyl)isonicotinonitrile |
| Synonym(s) | 2-(Difluoromethyl)pyridine-5-carbonitrile | 5-(Difluoromethyl)pyridine-3-carbonitrile | 2-(Difluoromethyl)pyridine-4-carbonitrile |
| CAS Number | 206201-65-2 | 1211585-14-6[2] | 1211528-71-0[3] |
| Molecular Formula | C₇H₄F₂N₂ | C₇H₄F₂N₂[2] | C₇H₄F₂N₂[3] |
| Molecular Weight | 154.12 g/mol | 154.12 g/mol [2] | 154.12 g/mol [3] |
| Physical Form | Solid | Solid[2] | Not Specified |
| Purity | ≥98% | ≥97%[2] | 100% (Assumed for SDS)[3] |
| Density | 1.28 ± 0.1 g/cm³ | Not Specified | Not Specified |
| InChI Key | ZHDDGXQEIHENTC-UHFFFAOYSA-N | RPNAVUNIAMXURQ-UHFFFAOYSA-N[2] | MHIVNBZOWUQBSC-UHFFFAOYSA-N[4] |
Spectral Data and Structural Elucidation
Characterization of 2-(Difluoromethyl)nicotinonitrile relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum will exhibit characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being highly dependent on the substitution pattern. A key feature is the signal for the difluoromethyl proton (-CHF₂), which appears as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon spectrum will show distinct resonances for the aromatic carbons and the nitrile carbon. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the fluorine atoms.
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¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool for characterization.[5] Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, providing excellent sensitivity.[5] The spectrum will show a doublet for the two equivalent fluorine atoms of the -CHF₂ group, coupled to the single proton. The chemical shift of this signal is highly sensitive to the electronic environment of the molecule.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:
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C≡N (Nitrile) Stretch: A sharp, medium-intensity peak typically found in the 2220-2260 cm⁻¹ region.
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C-F Stretch: Strong, characteristic absorptions in the 1000-1400 cm⁻¹ region.
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C-H (Aromatic) Stretch: Signals typically appearing above 3000 cm⁻¹.
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C-H (CHF₂) Stretch: A band expected in the 2900-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak corresponding to the compound's exact mass (e.g., 154.03 for C₇H₄F₂N₂).
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Fragmentation: Common fragmentation pathways may include the loss of HCN from the nitrile group or cleavage of the difluoromethyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Chemical Properties and Reactivity
Stability and Storage
2-(Difluoromethyl)nicotinonitrile isomers are generally stable under normal laboratory conditions.[3][7] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to prevent moisture or air-driven degradation.[2][7]
Reactivity Profile
The molecule's reactivity is governed by its three primary functional components: the pyridine ring, the nitrile group, and the difluoromethyl group.
Caption: Workflow for the hydrolysis of a (difluoromethyl)nicotinonitrile.
Step-by-Step Methodology
Objective: To hydrolyze 2-(Difluoromethyl)nicotinonitrile to 2-(Difluoromethyl)nicotinic acid.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Difluoromethyl)nicotinonitrile (1.0 eq).
-
Carefully add a 50% (v/v) aqueous solution of sulfuric acid (H₂SO₄). Caution: Addition is exothermic.
-
-
Reaction:
-
Heat the mixture to reflux (typically 100-120 °C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice in a beaker.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 3-4. The product should precipitate as a solid.
-
-
Extraction and Isolation:
-
If the product precipitates, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 2-(Difluoromethyl)nicotinic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
-
Safety and Handling
Handling of 2-(Difluoromethyl)nicotinonitrile requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [7][8]* Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. [7][9]* First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention. [7][8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [8][9] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. [3] * Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Immediately call a poison center or doctor. [3][9]
-
References
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Chembase.cn. (n.d.). 2-(Difluoromethyl)pyridine-4-carbonitrile, 4-Cyano-2-(difluo... (CAS No. 1211528-71-0) SDS. [Link]
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PubChemLite. (n.d.). 2-(difluoromethyl)isonicotinonitrile (C7H4F2N2). [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Difluoronicotinonitrile. PubChem Compound Database. [Link]
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NextSDS. (n.d.). 2-(difluoroMethoxy)nicotinonitrile — Chemical Substance Information. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Biogeosciences. [Link]
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Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]
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Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). nicotinonitrile. [Link]
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NextSDS. (n.d.). 4,6-BIS-DIFLUOROMETHYL-2-HYDROXY-NICOTINONITRILE — Chemical Substance Information. [Link]
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Hu, J., et al. (n.d.). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications (RSC Publishing). [Link]
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ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9).... [Link]
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National Center for Biotechnology Information. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. [Link]
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